molecular formula C5H3NO3S2 B2937996 Thiophene-2-sulfonyl isocyanate CAS No. 64902-33-6

Thiophene-2-sulfonyl isocyanate

Cat. No.: B2937996
CAS No.: 64902-33-6
M. Wt: 189.2
InChI Key: JBPHCEHVHVSGEP-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonyl isocyanate is a chemical compound with the molecular formula C5H3NO3S2. It is characterized by a thiophene ring substituted with a sulfonyl isocyanate group at the 2-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

Thiophene-2-sulfonyl isocyanate is a chemical compound that is used in various chemical reactions. Isocyanates, in general, are known to react with a variety of nucleophiles, including cyanide, oxygen, nitrogen, sulfur, or phosphorous .

Mode of Action

The mode of action of this compound involves its interaction with these nucleophiles. In a typical SN2 nucleophilic substitution reaction, this compound can act as a versatile nucleophile, reacting with alkyl halides to yield highly substituted secondary amides . This reaction greatly expands the chemical diversity, introducing an alternative bond break compared to classical amide synthesis .

Biochemical Pathways

Isothiocyanates, which can be synthesized from isocyanides like this compound, are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications . They are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction and the nucleophile it interacts with. For instance, in the case of an SN2 reaction with alkyl halides, the result is the formation of highly substituted secondary amides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence quenching of thiophene substituted1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . These studies can provide insights into how environmental factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonyl isocyanate can be synthesized through several methods, including the reaction of thiophene-2-sulfonyl chloride with isocyanates under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-sulfonyl isocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can substitute the isocyanate group.

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound oxide.

  • Reduction: Reduction reactions can yield thiophene-2-sulfonyl amine derivatives.

  • Substitution: Substitution reactions can produce thiophene-2-sulfonyl ureas or thiophene-2-sulfonyl esters.

Scientific Research Applications

Thiophene-2-sulfonyl isocyanate is widely used in scientific research due to its reactivity and versatility. It finds applications in:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiophene derivatives.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid

  • Thiophene-2-sulfonyl chloride

  • Thiophene-2-sulfonyl fluoride

  • Thiophene-2-sulfonyl bromide

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Properties

IUPAC Name

N-(oxomethylidene)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPHCEHVHVSGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-thiophenesulfonylamide (1.5 g) and oxalyl chloride (6 mL) in 10 mL of 1,2-dichloroethane was refluxed for 14 h. The solvent was removed under vacuum and the crude used as is for the next step.
Name
2-thiophenesulfonylamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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